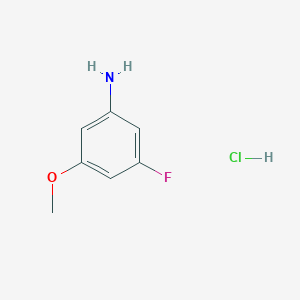
N-(2-aminophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminophenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis
N-(2-aminophenyl)thiophene-2-carboxamide shows unique reactivity patterns, particularly in the context of intramolecular Diels–Alder reactions. In a study by Himbert et al. (1990), the compound was noted for its ability to act either as a diene or a dienophile, based on the substituents present in the allenic ω-position. This ability to switch roles in chemical reactions is significant for synthetic chemistry, particularly in creating complex organic molecules (Himbert, Schlindwein, & Maas, 1990).
Antibacterial and Antifungal Activities
Several studies have highlighted the antibacterial and antifungal potential of thiophene-2-carboxamide derivatives. Vasu et al. (2003) and (2005) investigated compounds showing significant antibacterial and antifungal activities, emphasizing the potential of these derivatives in developing new antimicrobial agents. These findings are crucial in the pharmaceutical industry, especially considering the rising concern over antibiotic resistance (Vasu et al., 2003); (Vasu et al., 2005).
Anticancer Properties
K. C. Gulipalli et al. (2019) conducted a study on the synthesis of thiophene-2-carboxamide derivatives and their anticancer activity. They found that certain derivatives showed potent inhibitory activity against various cancer cell lines. This discovery is promising for the development of new chemotherapeutic agents (Gulipalli et al., 2019).
Chemical Structure and Molecular Docking Studies
The study of the chemical structure of thiophene-2-carboxamide derivatives and their interaction with biological targets is crucial. For instance, Cakmak et al. (2022) investigated the antimicrobial activity and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Their research provides insights into how these compounds interact with microbial proteins, aiding in the development of targeted antimicrobial agents (Cakmak et al., 2022).
Role in Heterocyclic Synthesis
Thiophene-2-carboxamide derivatives play a critical role in the synthesis of heterocyclic compounds, which are foundational in pharmaceuticals and organic materials. Ahmed (2007) described the use of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide in synthesizing various pyrimidinone derivatives, highlighting the versatility of these compounds in organic synthesis (Ahmed, 2007).
Cell Growth Inhibition
The compound has shown effects on cell growth inhibition in studies like that of Rawe et al. (2006), who investigated the synthesis of N-glycosyl-thiophene-2-carboxamides and their effects on DNA synthesis in cells. This research has implications for cancer therapy and understanding cell cycle regulation (Rawe et al., 2006).
Properties
IUPAC Name |
N-(2-aminophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBPJCMRKXOYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423530.png)
![4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423531.png)
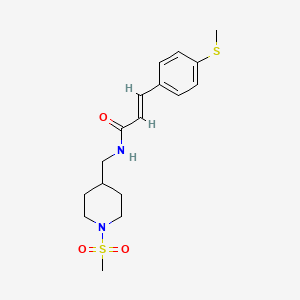
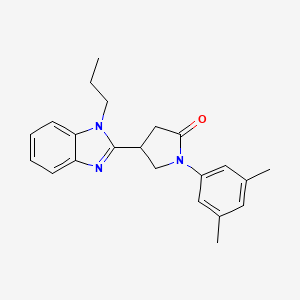
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide](/img/structure/B2423536.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)
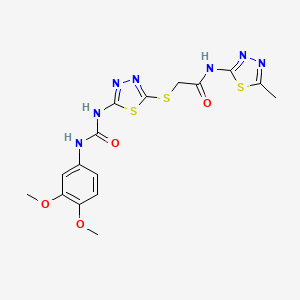
![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)

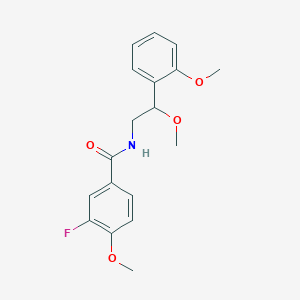
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2423548.png)

